molecular formula C12H16N4O4S B2860062 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034225-30-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2860062
CAS No.: 2034225-30-2
M. Wt: 312.34
InChI Key: AEVIALZFXLYZNH-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H16N4O4S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines with thiadiazole moieties for their potential as antiulcer agents, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry for designing cytoprotective compounds Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L. (1989).

  • Research on benzodifuranyl derivatives, including thiadiazole and pyrrolidine structures, has shown their potential as anti-inflammatory and analgesic agents, highlighting the significant role of these moieties in developing new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020).

Antimicrobial and Antifungal Activities

  • El-bayouki et al. (1988) synthesized thiazolo[5,4-d]pyrimidines, demonstrating their molluscicidal properties, which could be beneficial in controlling schistosomiasis by targeting the intermediate host snails El-bayouki, K., & Basyouni, W. (1988).

  • Fadda et al. (2017) assessed the insecticidal properties of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, illustrating the application of such compounds in agricultural pest control Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017).

Mechanism of Action

Target of Action

The primary targets of this compound are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .

Mode of Action

The compound interacts with its targets at high concentrations of 100 µM or 500 µM . It likely works by inhibiting the function of these channels, thereby reducing the excitability of neurons and preventing the abnormal electrical activity that leads to seizures .

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a low risk of drug-drug interactions.

Result of Action

The compound’s action on sodium and calcium channels can reduce neuronal excitability, potentially preventing the abnormal electrical activity that leads to seizures . In animal models, the compound has shown potent anticonvulsant properties .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability might be affected by temperature, as suggested by the storage recommendations for similar compounds Additionally, the compound’s efficacy could potentially be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in the expression and function of sodium and calcium channels

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-8-11(21-15-14-8)12(19)13-4-6-20-7-5-16-9(17)2-3-10(16)18/h2-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIALZFXLYZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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